Pyrido[2,3-d]pyrimidin-4(3H)-one, 5,7-dimethyl-2-(methylthio)-3-phenyl-
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Overview
Description
5,7-dimethyl-2-(methylthio)-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one , is a bicyclic heterocyclic compound. Its structure features a pyrido[2,3-d]pyrimidine core with additional substituents. This compound has attracted attention due to its diverse applications in both synthetic chemistry and biological research .
Preparation Methods
Synthetic Routes::
Hydrolysis and Cyclization:
- While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidin-4(3H)-one participates in various chemical reactions:
Oxidation and Reduction: It can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Substitution Reactions: Substituents on the phenyl ring can be modified via substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, oxidation may involve oxidizing agents like KMnO4 or PCC, while reduction could use LiAlH4.
Major Products: These reactions yield derivatives with altered functional groups, affecting their properties and applications.
Scientific Research Applications
Chemistry: Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives serve as versatile building blocks for designing novel compounds.
Biology: Researchers explore their potential as enzyme inhibitors, ligands, or fluorescent probes.
Industry: Their applications extend to materials science and drug development.
Mechanism of Action
- The precise mechanism of action varies based on the specific derivative. it often involves interactions with molecular targets (enzymes, receptors, etc.) or modulation of cellular pathways.
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidin-4(3H)-one shares structural features with related compounds, such as pyrimidines and pyridines.
- Its uniqueness lies in the fused pyrido[2,3-d]pyrimidine ring system, which confers distinct properties.
Properties
CAS No. |
105873-37-8 |
---|---|
Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
5,7-dimethyl-2-methylsulfanyl-3-phenylpyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H15N3OS/c1-10-9-11(2)17-14-13(10)15(20)19(16(18-14)21-3)12-7-5-4-6-8-12/h4-9H,1-3H3 |
InChI Key |
QACSDDKALZITAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(C(=N2)SC)C3=CC=CC=C3)C |
Origin of Product |
United States |
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